Chamaejasmine

Übersicht

Beschreibung

Chamaejasmine is a biflavonoid that can be isolated from the roots of Stellera chamaejasme L . It has been found to have antitumor activity .

Molecular Structure Analysis

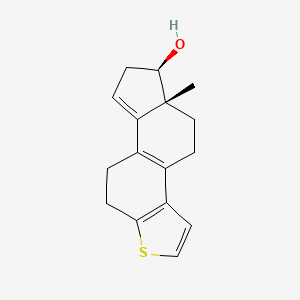

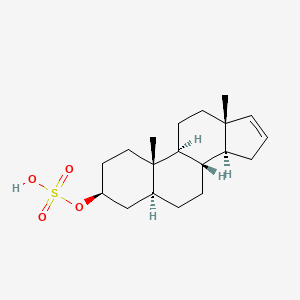

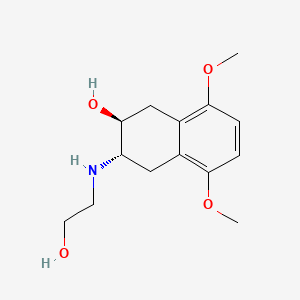

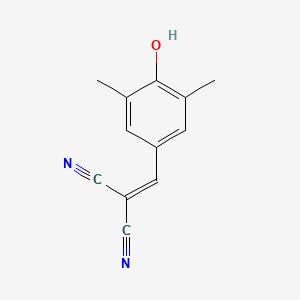

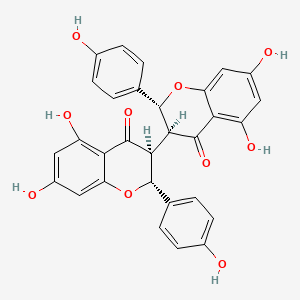

The molecular structure of Chamaejasmine is C30H22O10 with a molecular weight of 542.49 .Physical And Chemical Properties Analysis

Chamaejasmine is a solid substance with a white to off-white color . Its molecular weight is 542.49 and its formula is C30H22O10 .Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Chamaejasmine has been found to have anticancer activity in the human breast cancer cell line, MDA-MB-231 . It inhibits cell proliferation, which correlates with G2/M phase arrest and apoptosis . Chamaejasmine treatment results in the induction of WAF1/p21 and KIP1/p27, decrease in cyclins A and cyclins B1 . It also inhibits nuclear translocation, phosphorylation of NF-κB, activation of IKKα and IKKβ, and inhibits phosphorylation and degradation of IκBα .

Lung Cancer Treatment

Chamaejasmine has shown anticancer activity towards A549 human lung adenocarcinoma cells . It inhibits the growth of A549 cells in a time and dose-dependent manner . Chamaejasmine induces apoptosis via a ROS-mediated mitochondria-dependent pathway . It inhibits Bcl-2 expression and induces Bax expression to disintegrate the outer mitochondrial membrane and causing cytochrome c release . Mitochondrial cytochrome c release is associated with the activation of caspase-9 and caspase-3 cascade .

Prostate Cancer Treatment

Chamaejasmine has shown its best antitumor activity towards PC-3, a prostate cancer cell line . It has potential in cancer therapy .

Inhibition of Akt

Chamaejasmine has been found to inactivate Akt, a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Eigenschaften

IUPAC Name |

(2R,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-HHGOQMMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219886 | |

| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chamaejasmine | |

CAS RN |

69618-96-8 | |

| Record name | Chamaejasmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69618-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamaejasmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069618968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,3'-Bi-4H-1-benzopyran)-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3S,3'S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is chamaejasmine and where is it found?

A: Chamaejasmine is a naturally occurring biflavonoid primarily isolated from the roots of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family. [] It was first isolated and structurally characterized in 1979. [] This plant is traditionally used in Chinese medicine for various ailments, including cancer. []

Q2: What is the molecular structure of chamaejasmine?

A: Chamaejasmine is a 3,3'-biflavanone, meaning it consists of two flavanone units connected at the 3-position of each unit. [, ]

Q3: What are the reported anti-cancer mechanisms of chamaejasmine?

A3: Chamaejasmine exhibits its anti-cancer activity through various mechanisms, including:

Q4: How does chamaejasmine affect the AMPK/mTOR signaling pathway?

A: Chamaejasmine activates AMPK, a sensor of cellular energy status, while simultaneously inhibiting mTOR, a downstream target of AMPK. [] This dual action on the AMPK/mTOR pathway promotes autophagy, a catabolic process essential for cell survival under stress conditions. []

Q5: Does chamaejasmine induce reactive oxygen species (ROS) generation?

A: Yes, studies indicate that chamaejasmine administration leads to ROS generation in MG-63 osteosarcoma cells. [] ROS are highly reactive molecules that can trigger cell death pathways, suggesting their involvement in chamaejasmine-induced apoptosis and autophagy. []

Q6: What is the role of the NF-κB pathway in chamaejasmine’s anti-cancer activity?

A: Chamaejasmine treatment inhibits the nuclear translocation of NF-κB in MDA-MB-231 breast cancer cells. [] This inhibition is significant as NF-κB is a transcription factor involved in inflammation, cell survival, and proliferation, often dysregulated in cancer. []

Q7: How does chamaejasmine interact with tubulin?

A: In silico studies suggest that chamaejasmine interacts with the active site of β-tubulin through strong hydrophobic interactions. [] This binding might interfere with the assembly of microtubules, essential components of the cell cytoskeleton, and disrupt cell division. []

Q8: What is the significance of chamaejasmine’s effect on VEGFR2?

A: Chamaejasmine’s ability to downregulate VEGFR2 through autophagy is crucial for its anti-angiogenic effects. [] By reducing VEGFR2 levels, chamaejasmine disrupts the VEGF signaling pathway, which plays a central role in promoting the formation of new blood vessels, a process essential for tumor growth and metastasis. []

Q9: Has the pharmacokinetics of chamaejasmine been studied?

A: Yes, a study has been conducted to evaluate the pharmacokinetics of five flavonoids from Stellera chamaejasme L., including chamaejasmine, in rats after oral administration of the plant’s ethyl acetate extract. [] The study employed a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantification in rat plasma. []

Q10: Are there any analytical methods available for the detection and quantification of chamaejasmine?

A: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and mass spectrometry (MS) is commonly used to identify and quantify chamaejasmine in plant extracts and biological samples. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.